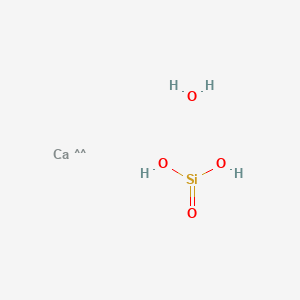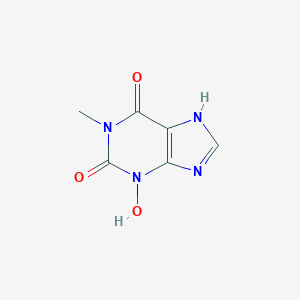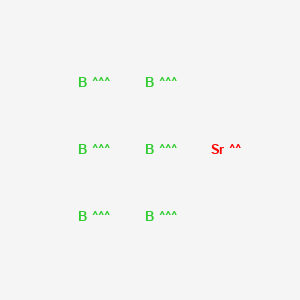
Strontium boride (SrB6), (OC-6-11)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is characterized by its black cubic crystalline structure and high melting point of approximately 2235°C . This compound is notable for its electrical conductivity and hardness, making it useful in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Strontium boride can be synthesized through several methods:
Direct Combination: Heating a mixture of elemental strontium and boron at high temperatures until they react to form strontium boride.
Reduction Method: Mixing strontium oxide (SrO), boron trioxide (B2O3), and strontium fluoride (SrF2) in a graphite crucible and heating the mixture to around 1000°C.
Electrolytic Method: Using a graphite crucible as the anode and a carbon rod as the cathode, the mixture of SrO, B2O3, and SrF2 is subjected to electrolysis at 20A and 6.5V.
Industrial Production Methods: Industrial production of strontium boride typically involves the reduction method due to its efficiency and scalability. The process involves careful control of temperature and reaction time to ensure high purity and yield.
Types of Reactions:
Oxidation: Strontium boride can undergo oxidation when exposed to oxygen at high temperatures, forming strontium oxide and boron oxide.
Reduction: It can be reduced by strong reducing agents, although this is less common due to its already reduced state.
Substitution: Strontium boride can participate in substitution reactions where boron atoms are replaced by other elements, altering its properties.
Common Reagents and Conditions:
Oxidation: Typically requires high temperatures and an oxygen-rich environment.
Reduction: Involves strong reducing agents like lithium aluminum hydride under controlled conditions.
Substitution: Requires specific reagents depending on the desired substitution, often carried out in a controlled atmosphere to prevent unwanted reactions.
Major Products:
Oxidation: Produces strontium oxide (SrO) and boron oxide (B2O3).
Reduction: Generally does not produce new compounds due to the stability of strontium boride.
Substitution: Results in modified borides with different properties depending on the substituent.
Aplicaciones Científicas De Investigación
Strontium boride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other boron-containing compounds and as a catalyst in various chemical reactions.
Materials Science: Due to its hardness and electrical conductivity, it is used in the development of advanced materials, including cutting tools and wear-resistant coatings.
Electronics: Employed in the production of thermionic emitters and other electronic components due to its conductive properties.
Medicine: Investigated for potential use in medical devices and implants due to its biocompatibility and mechanical strength.
Industry: Utilized in the manufacturing of high-temperature ceramics and refractory materials.
Mecanismo De Acción
The effects of strontium boride are primarily due to its unique crystalline structure and bonding characteristics. The compound’s hardness and conductivity arise from the strong covalent bonds between boron atoms and the metallic bonding with strontium. These properties enable it to withstand high temperatures and mechanical stress, making it suitable for various high-performance applications.
Comparación Con Compuestos Similares
Strontium boride can be compared with other borides such as:
Calcium boride (CaB6): Similar in structure but with different electrical and thermal properties.
Magnesium boride (MgB2): Known for its superconducting properties, which strontium boride does not exhibit.
Aluminum boride (AlB2): Has a different crystal structure and is used in different applications, such as in the production of aluminum alloys.
Uniqueness: Strontium boride stands out due to its combination of high hardness, electrical conductivity, and thermal stability. These properties make it particularly valuable in applications requiring durable and conductive materials.
Propiedades
Número CAS |
12046-54-7 |
|---|---|
Fórmula molecular |
B6Sr |
Peso molecular |
152.5 g/mol |
InChI |
InChI=1S/B6.Sr/c1-3-4(1)6-2-5(3)6;/q-2;+2 |
Clave InChI |
YRKLZPTWAXIIDN-UHFFFAOYSA-N |
SMILES |
[B].[B].[B].[B].[B].[B].[Sr] |
SMILES canónico |
[B-]1B2B1B3B2[B-]3.[Sr+2] |
Key on ui other cas no. |
12046-54-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



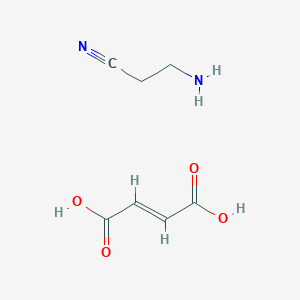
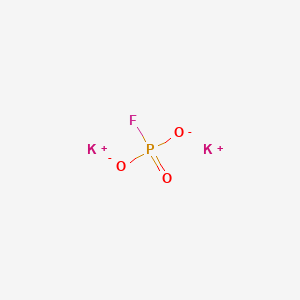
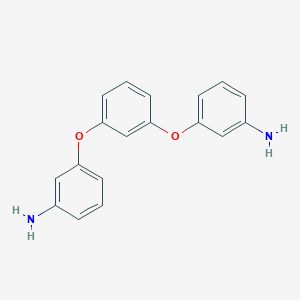
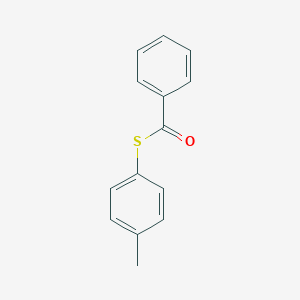
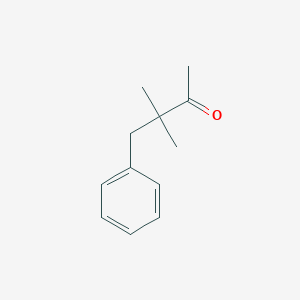
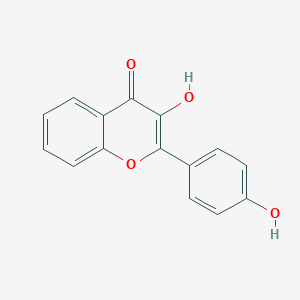
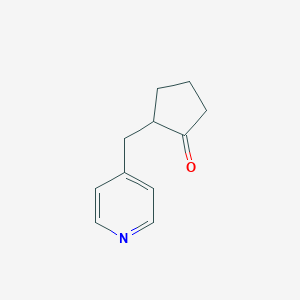
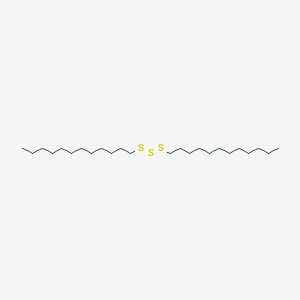
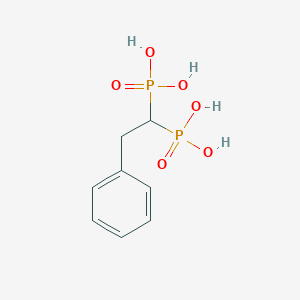

![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)
